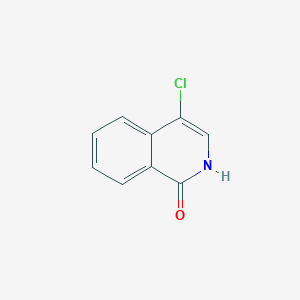

4-Chloro-1(2H)-isoquinolone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWIXKFNHOXLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356466 | |

| Record name | 4-Chloro-1(2H)-isoquinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56241-09-9 | |

| Record name | 4-Chloro-1(2H)-isoquinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1(2H)-isoquinolone is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and potential therapeutic applications, with a focus on its role in the development of central nervous system (CNS) agents and kinase inhibitors.

Core Properties and Data

A summary of the fundamental physicochemical properties of this compound is presented below. These data are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 56241-09-9 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.61 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 235-237 °C | [1] |

| Boiling Point | 394.2 °C at 760 mmHg | [1] |

| Solubility | Data not available | |

| Storage | Room temperature, dry | [1] |

| LogP (calculated) | 2.1815 | [2] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene and pyridine rings, as well as a signal for the N-H proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield. The chemical shifts of the aromatic carbons will be affected by the chlorine substituent and the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H and C=O functional groups. A broad peak in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O (amide) stretching vibration. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine, carbon monoxide, and other small fragments, providing further structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common route involves the chlorination of the corresponding 1(2H)-isoquinolone precursor. A general procedure based on the synthesis of similar compounds is outlined below.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical):

-

Starting Material: 1(2H)-Isoquinolone.

-

Chlorination: To a solution of 1(2H)-isoquinolone in a suitable solvent (e.g., toluene or chloroform), a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added. The reaction mixture is typically heated under reflux for several hours.

-

Workup: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate) to neutralize the excess acid.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a key component in many compounds with significant biological activity. Derivatives of this compound are of particular interest in drug discovery for their potential as CNS agents and kinase inhibitors.

Central Nervous System (CNS) Activity

Isoquinoline derivatives have been explored for their activity on various CNS targets. Their structural similarity to endogenous neurotransmitters allows them to interact with a range of receptors, including dopamine and serotonin receptors. This makes them attractive candidates for the development of treatments for neurological and psychiatric disorders.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By modifying the substituents on the isoquinoline ring, it is possible to target the ATP-binding site of specific kinases, thereby modulating their activity.

Potential Kinase Inhibition Workflow:

Caption: Workflow for evaluating kinase inhibitory activity.

Experimental Protocol for Kinase Inhibition Assay (General):

-

Reagents: Prepare solutions of the test compound (this compound derivative), the target kinase, a suitable substrate, and ATP.

-

Reaction: In a microplate, combine the kinase, substrate, and various concentrations of the test compound. Initiate the reaction by adding ATP.

-

Detection: After a set incubation period, measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that quantify the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of CNS disorders and oncology. While detailed experimental data for the compound itself is limited in publicly accessible literature, its structural features and the known activities of its derivatives highlight its importance for further research and development in medicinal chemistry. This guide provides a foundational understanding of its basic properties and outlines general experimental approaches for its synthesis and biological evaluation.

References

Elucidation of the Chemical Structure of 4-Chloro-1(2H)-isoquinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Chloro-1(2H)-isoquinolone. The document details predicted spectroscopic data, outlines experimental protocols for synthesis and characterization, and includes visualizations of key chemical relationships and experimental workflows.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₆ClNO. Its structure consists of an isoquinoline core, featuring a chlorine atom at the C4 position and a ketone group at the C1 position, which exists in tautomeric equilibrium with its corresponding enol form, 4-chloro-1-hydroxyisoquinoline.

Key Physicochemical Properties:

-

Molecular Weight: 179.60 g/mol

-

CAS Number: 56241-09-9

-

Appearance: Predicted to be a solid at room temperature.

-

SMILES: O=C1NC=C(Cl)C2=C1C=CC=C2

Spectroscopic Data for Structural Confirmation

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observations |

| ¹H NMR (in CDCl₃) | δ ~8.3 (d, 1H, Ar-H), δ ~7.8-7.5 (m, 3H, Ar-H), δ ~7.3 (s, 1H, C3-H), δ ~11-12 (br s, 1H, N-H) |

| ¹³C NMR (in CDCl₃) | δ ~162 (C=O), δ ~140-120 (Ar-C), δ ~128 (C-Cl), δ ~105 (C3) |

| FT-IR (KBr Pellet) | ~3200 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, amide), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~800-700 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | M⁺ at m/z 179, [M+2]⁺ at m/z 181 (approx. 1/3 intensity of M⁺), fragmentation peaks corresponding to loss of CO and Cl. |

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of halo-substituted isoquinolones. A common strategy involves the cyclization of a suitably substituted phenylacetic acid derivative.

Reaction Scheme:

References

An In-Depth Technical Guide to 4-Chloro-1(2H)-isoquinolone (CAS Number: 56241-09-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1(2H)-isoquinolone, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis methodologies, spectral analysis, and known biological activities of structurally related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide aims to serve as a foundational resource for researchers interested in its further investigation and application.

Chemical and Physical Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its core structure is an isoquinolone ring system with a chlorine substituent at the 4-position. The presence of the chloro group and the lactam functionality suggests potential for diverse chemical modifications and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 56241-09-9 | [1] |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1][2] |

| Melting Point | 235-237 °C | [2] |

| Boiling Point | 394.2 °C at 760 mmHg | |

| Appearance | Solid | |

| Purity | ≥98% (as offered by commercial suppliers) | [1] |

| Storage | Room temperature, dry | [2] |

| SMILES | O=C1NC=C(Cl)C2=C1C=CC=C2 | [1] |

| InChI Key | MVWIXKFNHOXLBU-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

One common approach involves the cyclization of N-acyl derivatives of β-phenylethylamines, a method known as the Bischler-Napieralski reaction, followed by oxidation.[3] Another versatile method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3]

General Experimental Workflow for Isoquinolone Synthesis:

Below is a generalized workflow that could be adapted for the synthesis of this compound, likely starting from a suitably substituted phenethylamine derivative.

A generalized workflow for the synthesis of isoquinolones.

Spectral Data Analysis

Specific ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not available in the reviewed literature. However, based on the analysis of related compounds, the expected spectral features can be predicted.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the proton at the C3 position. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A carbonyl carbon (C=O) signal downfield, typically >160 ppm. A signal for the carbon bearing the chlorine atom (C4). |

| IR Spectroscopy | A characteristic C=O stretching vibration for the lactam group around 1650-1680 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Cl stretching vibration in the fingerprint region. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns may involve the loss of CO, Cl, and other characteristic fragments of the isoquinolone ring system. |

Biological Activity and Potential Signaling Pathways

While direct biological studies on this compound are limited, the isoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds.[4] Derivatives of isoquinolone have been reported to exhibit a wide range of activities, including roles as kinase inhibitors and modulators of key signaling pathways.[5][6]

Potential as a Kinase Inhibitor

The isoquinoline core is found in several classes of kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases such as cancer. The planar, heterocyclic nature of the isoquinolone ring allows it to interact with the ATP-binding pocket of various kinases. Further screening of this compound against a panel of kinases could reveal specific inhibitory activities.

Possible Involvement in the Hedgehog Signaling Pathway

Some quinolone-1(2H)-one derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[7] The Hh pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8] The pathway involves the ligand (Hedgehog) binding to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent gene expression.[9][10] Small molecule inhibitors of this pathway often target the SMO receptor. Given the structural similarity, it is plausible that this compound could also modulate this pathway.

Plausible inhibition of the Hedgehog signaling pathway by an isoquinolone derivative.

Potential to Induce Apoptosis

Several studies have demonstrated that isoquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells.[11] Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death. An apoptosis assay could determine if this compound has cytotoxic effects and whether it acts through these established pathways.

General Apoptosis Assay Workflow:

A typical workflow to assess the pro-apoptotic activity of a compound is outlined below.

A standard workflow for an in vitro apoptosis assay.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and modulators of developmental pathways, suggests that it could be a valuable lead compound.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for this compound to enable its production in sufficient quantities for detailed studies.

-

Comprehensive spectral characterization (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and provide reference data for future work.

-

Systematic biological screening, including kinase inhibitor panels and cell-based assays for pathways such as Hedgehog signaling and apoptosis, to elucidate its mechanism of action and identify potential therapeutic targets.

This technical guide serves as a starting point for these future investigations, providing a consolidated source of the currently available information on this promising compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Apoptosis assay kits | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonic Hedgehog Ligand Partners with Caveolin-1 for Intracellular Transportation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of mitotic arrest and apoptosis by a novel synthetic quinolone analogue, CWC-8, via intrinsic and extrinsic apoptotic pathways in human osteogenic sarcoma U-2 OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-1(2H)-isoquinolone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-1(2H)-isoquinolone. Due to the limited availability of specific experimental data for this particular compound in the public domain, this guide also includes representative experimental protocols and potential signaling pathway interactions based on closely related isoquinolone derivatives. This information is intended to serve as a valuable resource for researchers interested in the synthesis and biological evaluation of this class of compounds.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. These data are essential for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| CAS Number | 56241-09-9 | [1][2][3][4] |

| Physical Form | Solid | |

| Melting Point | 235-237 °C | |

| Boiling Point | 394.2 °C at 760 mmHg | |

| Purity | ≥98% (typical commercial grade) | [1] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |

Representative Synthesis Protocol

Synthesis of 1-Chloro-4-methylisoquinoline from 4-methyl-2H-isoquinolin-1-one [5]

This two-step process involves the initial formation of the isoquinolinone followed by chlorination.

Step 1: Preparation of the Isoquinolinone Precursor (Not detailed in the cited source)

The synthesis would begin with the appropriate substituted precursor to yield 4-chloro-2H-isoquinolin-1-one.

Step 2: Chlorination [5]

-

Dissolve 4-methyl-2H-isoquinolin-1-one (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).

-

Heat the reaction mixture to reflux for 3 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Treat the residue with a 5 N aqueous sodium hydroxide solution to neutralize the reaction mixture and precipitate the product.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the final chlorinated isoquinoline.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action for this compound is limited. However, the broader class of isoquinoline and isoquinolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects, including antiviral and antimicrobial activities.

One significant area of investigation for isoquinolone derivatives is their potential as viral polymerase inhibitors. Research on related compounds has demonstrated that the isoquinolone scaffold can serve as a core structure for the development of potent antiviral agents.

The workflow for identifying and characterizing such antiviral activity is presented below.

References

4-Chloro-1(2H)-isoquinolone IUPAC name

An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and the biological context of the broader isoquinolone class. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-chloro-1(2H)-isoquinolinone .[1] It is also referred to as 4-chloroisoquinolin-1(2H)-one.[2] This compound belongs to the isoquinolone class, a family of nitrogen-containing heterocyclic compounds recognized for their presence in bioactive natural products and their utility as pharmaceutical scaffolds.[3][4]

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| IUPAC Name | 4-chloro-1(2H)-isoquinolinone | [1] |

| CAS Number | 56241-09-9 | [1][5][6] |

| Molecular Formula | C₉H₆ClNO | [5][6] |

| Molecular Weight | 179.61 g/mol | [1] |

| Melting Point | 235-237 °C | [1] |

| Boiling Point | 394.2 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥98% | [5] |

| InChI Key | MVWIXKFNHOXLBU-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [5] |

| LogP (octanol-water partition coeff.) | 2.1815 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 0 | [5] |

Experimental Protocols: Synthesis of the Isoquinolone Core

The synthesis of substituted isoquinolones is an active area of research. Modern methods often employ transition-metal catalysis to achieve high efficiency and regioselectivity. One such advanced protocol is the Cp*Co(III)-catalyzed C-H annulation, which can be adapted for the synthesis of 4-substituted isoquinolones.

Protocol: Cp*Co(III)-Catalyzed Synthesis of 4-Silylated Isoquinolones

This protocol describes a reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes to produce 4-silylated isoquinolones, which are versatile intermediates.[3][7] The reaction proceeds at ambient temperature under redox-neutral conditions, utilizing the N-Cl bond as an internal oxidant.[3][7]

Materials:

-

N-chlorobenzamide derivative (1.0 equiv)

-

Vinylsilane (2.0 equiv)

-

[Cp*Co(CO)I₂] (5 mol %)

-

AgSbF₆ (20 mol %)

-

NaOAc (1.0 equiv)

-

1,2-Dichloroethane (DCE) as solvent

Procedure:

-

To an oven-dried reaction vessel, add the N-chlorobenzamide substrate, [Cp*Co(CO)I₂], AgSbF₆, and NaOAc.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add 1,2-dichloroethane (DCE) via syringe, followed by the vinylsilane coupling partner.

-

Stir the reaction mixture vigorously at room temperature for the time specified by reaction monitoring (typically 12-24 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired 4-silylated isoquinolone.

The silyl group at the C4 position can later be subjected to further transformations, such as protodesilylation or cross-coupling reactions, to install other functionalities, including a hydrogen or chloro group.[3][7]

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not extensively documented, the broader classes of isoquinolones and quinolones are known for significant biological activities.[8][9][10] They are recognized as privileged structures in medicinal chemistry.

General Mechanism of Action: Quinolone Class

Many quinolone derivatives exhibit potent antimicrobial effects by targeting bacterial DNA replication.[11] The primary mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase in Gram-negative bacteria is a primary mode of action.

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) replicated circular chromosomes, allowing them to segregate into daughter cells. Its inhibition is the principal mechanism in many Gram-positive bacteria.

The binding of quinolones to the enzyme-DNA complex stabilizes it, leading to a halt in replication and the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[11]

References

- 1. This compound | 56241-09-9 [sigmaaldrich.com]

- 2. 4-Chloro-1(2H)-isoquinolinone | CAS 56241-09-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-Chloro-1(2H)-isoquinolone physical properties and solubility

An In-Depth Technical Guide to the Physical and Solubility Properties of 4-Chloro-1(2H)-isoquinolone

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. This technical guide provides a detailed overview of the known physical characteristics and solubility profile of this compound (CAS No: 56241-09-9). The information is presented to be a practical resource for laboratory work and development processes.

Core Physical Properties

This compound is a solid, heterocyclic compound.[1] Its core physical data are summarized in the table below, providing a quantitative snapshot of its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [2][3] |

| Molecular Weight | 179.60 g/mol | [2] |

| Melting Point | 235-237 °C (decomposes) | [1][3][4] |

| Boiling Point | 394.2 °C at 760 mmHg | [1][3][4] |

| Density | 1.38 g/cm³ | [3][4] |

| Physical Form | Solid | [1] |

| Flash Point | 192.2 °C | [3][4] |

Computational Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.1815 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

Solubility Profile

The principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar or aqueous solvents.

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent, similar in nature to DMSO. The related 4-Chloroisoquinoline is soluble in DMF.[5] |

| Ethanol | Moderately Soluble | A polar protic solvent. The related 4-Chloroisoquinoline is soluble in ethanol.[5] Solubility may be enhanced with heating. |

| Methanol | Moderately Soluble | A polar protic solvent, similar to ethanol. |

| Water | Poorly Soluble | The large, nonpolar aromatic ring and the chlorine atom reduce its affinity for water, despite the presence of a polar lactam group. |

| Hexane | Insoluble | A nonpolar solvent, unlikely to dissolve the polar structure of the compound. |

| Toluene | Slightly Soluble | A nonpolar aromatic solvent that may show some affinity for the aromatic portion of the molecule. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data. The following sections outline standard protocols for determining the physical and solubility properties of compounds like this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.[6]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[6]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of dry this compound powder onto a clean watch glass.

-

Use a spatula to carefully pack a small amount of the compound into the open end of a capillary tube.[6] The packed sample should be approximately 3 mm in height.[6]

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid initial heating can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

-

Properly dispose of the used capillary tube in a designated glass waste container.[6]

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Determination

This protocol establishes the qualitative solubility of a solute in various solvents.[7]

Apparatus:

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small, clean test tube.[7]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., three 0.25 mL aliquots).[7]

-

After each addition of solvent, cap the test tube and shake or vortex it vigorously for at least 30 seconds.[7]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

If the compound dissolves completely, it is classified as "soluble" in that solvent under these conditions.

-

If any solid remains after the addition of the full 0.75 mL of solvent, the compound is classified as "insoluble" or "sparingly soluble."

-

Repeat this procedure for each solvent to be tested (e.g., water, ethanol, DMSO).

-

Record all observations in a systematic manner.

Caption: Workflow for Qualitative Solubility Testing.

Logical Relationships

The solubility of a compound is governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like."[8][9] This concept is crucial for predicting the solubility of this compound.

Caption: The "Like Dissolves Like" Principle.

References

- 1. This compound | 56241-09-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Chloro-1(2H)-isoquinolinone | CAS 56241-09-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

Spectroscopic Data of 4-Chloro-1(2H)-isoquinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-1(2H)-isoquinolone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, experimentally verified dataset in a single source, this guide presents a combination of predicted data based on established spectroscopic principles and typical values observed for related isoquinolone structures. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of similar compounds and spectroscopic databases.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Protons | 7.5 - 8.2 | m | - | Ar-H |

| Olefinic Proton | ~6.5 | s | - | H-3 |

| Amide Proton | > 10 | br s | - | N-H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | ~162 | C=O | ||

| Aromatic/Olefinic Carbons | 110 - 145 | Ar-C, C-3, C-4 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic/Olefinic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1650 | Strong |

| C=C Stretch (Aromatic/Olefinic) | 1620 - 1550 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 179/181 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-CO]⁺ | 151/153 | Loss of a carbonyl group. |

| [M-Cl]⁺ | 144 | Loss of a chlorine atom. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2 Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on a Bruker spectrometer) is used to obtain singlets for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

-

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition (FT-IR):

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The data is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

2.3.2 Data Acquisition (Electron Ionization - EI):

-

The mass spectrum can be obtained using a mass spectrometer equipped with an electron ionization (EI) source.

-

Introduce the sample into the ion source, typically via a direct insertion probe for solid samples or via gas chromatography for volatile samples.

-

Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Chloro-1(2H)-isoquinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Chloro-1(2H)-isoquinolone. Due to a lack of publicly available, fully assigned experimental spectra for this specific compound, this guide combines theoretical predictions based on established NMR principles with data from structurally related analogs to offer a comprehensive analytical framework.

Molecular Structure and Atom Numbering

The starting point for any NMR analysis is a clear understanding of the molecule's structure and a consistent atom numbering system. The structure of this compound is presented below, with atoms numbered to facilitate the discussion of NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds. The solvent is assumed to be CDCl₃, a common solvent for NMR analysis of such compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | 7.0 - 7.2 | s | - | Expected to be a singlet due to the adjacent chlorine atom and no neighboring protons. |

| H-5 | 8.2 - 8.4 | d | 7.5 - 8.5 | Aromatic proton deshielded by the anisotropic effect of the carbonyl group. |

| H-6 | 7.4 - 7.6 | t | 7.0 - 8.0 | Typical aromatic triplet, coupled to H-5 and H-7. |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 | Typical aromatic triplet, coupled to H-6 and H-8. |

| H-8 | 7.5 - 7.7 | d | 7.5 - 8.5 | Aromatic proton coupled to H-7. |

| N-H | 9.0 - 11.0 | br s | - | Broad singlet due to tautomerism and exchange; chemical shift is highly dependent on concentration and solvent. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 160 - 165 | Carbonyl carbon, deshielded. |

| C-3 | 120 - 125 | Olefinic carbon, shielded by the adjacent nitrogen. |

| C-4 | 128 - 133 | Olefinic carbon bearing the chlorine atom. |

| C-4a | 125 - 130 | Aromatic quaternary carbon. |

| C-5 | 128 - 132 | Aromatic CH. |

| C-6 | 126 - 130 | Aromatic CH. |

| C-7 | 132 - 136 | Aromatic CH. |

| C-8 | 124 - 128 | Aromatic CH. |

| C-8a | 135 - 140 | Aromatic quaternary carbon, deshielded by the adjacent carbonyl and nitrogen. |

Experimental Protocols

While a specific protocol for this compound is not available, the following represents a standard methodology for obtaining high-quality ¹H and ¹³C NMR spectra for this type of compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other potential solvents include DMSO-d₆ or Methanol-d₄, depending on the compound's solubility.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data.

Caption: A typical workflow for an NMR experiment.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically sufficient.

-

Key parameters to consider include the spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (S/N). For a sample of this concentration, 8 to 16 scans are often sufficient.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

A wider spectral width is required (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good S/N, especially for quaternary carbons.

-

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and analysis of related compounds, offering a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry. Experimental verification of these predictions is encouraged for definitive structural confirmation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1(2H)-isoquinolone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 4-Chloro-1(2H)-isoquinolone. Understanding the fragmentation behavior of this and related heterocyclic compounds is pivotal for their identification, characterization, and metabolic studies in drug discovery and development. This document outlines the core fragmentation pathways, presents quantitative data, details experimental methodologies, and provides visual representations of the fragmentation logic.

Core Concepts in the Fragmentation of this compound

The mass spectrometry analysis of this compound, typically conducted using electron ionization (EI), reveals a series of characteristic fragmentation patterns. The presence of a chlorine atom is a key feature, giving rise to a distinct isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes, 35Cl (75.8%) and 37Cl (24.2%), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) with an approximate intensity ratio of 3:1.[1][2]

The fragmentation of the this compound molecular ion is primarily driven by the stability of the heterocyclic ring system and the lability of the chlorine and carbonyl groups. The initial ionization event creates a radical cation, which then undergoes a series of unimolecular decompositions to form various fragment ions.

Proposed Fragmentation Pathway

Based on established fragmentation rules for heterocyclic and chlorinated compounds, the following pathway is proposed for this compound (Molecular Weight: 179.59 g/mol for 35Cl).

The initial electron impact on this compound will generate the molecular ion (M•+) at m/z 179 (for 35Cl) and 181 (for 37Cl). The subsequent fragmentation is expected to proceed through several key steps:

-

Loss of a Chlorine Radical: The M•+ can undergo cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a prominent ion at m/z 144.

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactam structures is the loss of a neutral CO molecule. This can occur from the molecular ion to form a fragment at m/z 151/153, or from the [M-Cl]+ fragment.

-

Retro-Diels-Alder (RDA) Reaction: The isoquinolone ring system may undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring and the formation of smaller, stable fragments.

-

Sequential Losses: Further fragmentation can occur through the sequential loss of small neutral molecules like HCN.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound, their proposed structures, and representative relative abundances. The m/z values are given for the 35Cl isotope.

| m/z (35Cl/37Cl) | Proposed Fragment Ion | Proposed Structure | Key Fragmentation Step |

| 179/181 | [M]•+ | This compound radical cation | Molecular Ion |

| 151/153 | [M-CO]•+ | Radical cation after loss of CO | Loss of Carbon Monoxide |

| 144 | [M-Cl]+ | Isoquinolone cation | Loss of Chlorine radical |

| 116 | [M-Cl-CO]+ | Cation after loss of Cl and CO | Sequential loss of CO |

| 89 | [C7H5N]+ | Ring cleavage |

Experimental Protocols

A generalized protocol for the analysis of this compound by mass spectrometry is provided below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Quadrupole or Time-of-Flight (TOF) mass analyzer.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[3]

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, methanol).

-

The concentration should be approximately 1 mg/mL.

-

Inject 1 µL of the sample solution into the GC-MS system.

Visualizing the Fragmentation and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway and the general experimental workflow.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

A Technical Guide to the Theoretical and Computational Analysis of 4-Chloro-1(2H)-isoquinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1(2H)-isoquinolone is a heterocyclic compound of significant interest within medicinal chemistry and drug development due to the established biological activities of the broader isoquinolone class. Isoquinoline alkaloids and their derivatives have demonstrated a wide range of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies employed to characterize this compound at a molecular level. It details the protocols for Density Functional Theory (DFT) calculations to elucidate its structural, spectroscopic, and electronic properties. This document serves as a methodological framework for researchers engaged in the computational analysis and rational design of novel therapeutics based on the isoquinolone scaffold.

Introduction

The isoquinolone core is a prominent scaffold in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position of the 1(2H)-isoquinolone ring system can significantly influence its electronic distribution, reactivity, and interaction with biological targets. Computational chemistry offers powerful tools to predict and understand these properties, thereby accelerating the drug discovery process.

This guide outlines the application of in silico techniques, primarily Density Functional Theory (DFT), to investigate the molecular geometry, vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic characteristics of this compound. The methodologies described are based on established computational protocols successfully applied to analogous quinoline and isoquinoline derivatives.[1][2][3][4][5][6]

Molecular Structure and Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation.

Computational Protocol

-

Software: Gaussian 09/16 program suite.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is widely used and provides a good balance of accuracy and computational cost for such systems.[4][6]

-

Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a reliable description of the electronic structure.

-

Procedure: The geometry of this compound is optimized without any symmetry constraints. The convergence to a true energy minimum is confirmed by performing a vibrational frequency calculation, which should yield no imaginary frequencies.

Table 1: Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C-Cl | ~1.74 Å | |

| C-N | ~1.38 Å | |

| C=C | ~1.37 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angles | C-N-C | ~125° |

| O=C-N | ~123° | |

| Cl-C-C | ~121° | |

| Dihedral Angles | C-C-C-C (ring) | ~0° (indicating planarity) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular structures as determined by DFT calculations.

Spectroscopic Analysis

Computational methods can accurately predict vibrational and NMR spectra, aiding in the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies are calculated from the optimized geometry using the same DFT method and basis set. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (typically ~0.96 for B3LYP).[1][2][4]

-

Experimental: The FT-IR spectrum is recorded using a KBr pellet technique, and the FT-Raman spectrum is measured using a spectrometer with a Nd:YAG laser source.[4]

-

Computational: Harmonic vibrational frequencies are calculated at the B3LYP/6-311++G(d,p) level. Potential Energy Distribution (PED) analysis using the VEDA4 program is performed to assign the calculated frequencies to specific vibrational modes.[4]

Table 2: Representative Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated (Scaled) | Expected Experimental Range |

| N-H stretch | ~3450 | 3400 - 3500 |

| C-H stretch (aromatic) | ~3100 | 3000 - 3100 |

| C=O stretch | ~1670 | 1660 - 1680 |

| C=C stretch (aromatic) | ~1600, 1570, 1480 | 1450 - 1620 |

| N-H bend | ~1550 | 1540 - 1560 |

| C-H in-plane bend | ~1150 | 1100 - 1200 |

| C-Cl stretch | ~780 | 750 - 800 |

Note: These are representative values based on DFT studies of related heterocyclic compounds.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[7]

-

Method: GIAO calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be included to simulate the solvent environment (e.g., DMSO-d₆ or CDCl₃).

-

Referencing: Calculated isotropic shielding values (σ) are converted to chemical shifts (δ) relative to a standard reference (e.g., Tetramethylsilane, TMS) using the equation: δ = σ_ref - σ_sample.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (δ) | Atom | Predicted ¹H Shift (δ) |

| C=O | ~162 | N-H | ~11.5 |

| C-Cl | ~118 | H (vinyl) | ~6.5 |

| C (aromatic, adjacent to N) | ~140 | H (aromatic) | 7.3 - 8.2 |

| C (aromatic) | 125 - 135 |

Note: Values are illustrative, based on typical chemical shifts for isoquinolone and quinoline systems.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are essential for understanding the electronic behavior and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to defining molecular reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[8]

The energies of the HOMO, LUMO, and the resulting energy gap are obtained from the DFT output file of the optimized structure.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Calculated Value (eV) |

| E_HOMO | ~ -6.5 |

| E_LUMO | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

Note: These values are representative for this class of molecule. The exact energies are dependent on the specific functional and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[9][10][11]

-

Red/Yellow Regions: Indicate negative potential (electron-rich), prone to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

-

Blue Regions: Indicate positive potential (electron-poor), prone to nucleophilic attack. This is expected around the N-H proton.

-

Green Regions: Indicate neutral potential.

The MEP surface is calculated using the output of the DFT optimization. The potential values are mapped onto a constant electron density surface (e.g., 0.0004 a.u.).

Visualizations

Diagrams are crucial for representing complex relationships and workflows in computational chemistry.

Caption: Computational analysis workflow.

Caption: 2D molecular structure.

Caption: MEP reactivity concept.

Conclusion

This guide outlines a robust and standard computational framework for the detailed theoretical characterization of this compound. By employing DFT calculations, researchers can gain significant insights into the molecule's geometric, spectroscopic, and electronic properties. This information is invaluable for understanding its structure-activity relationships, predicting its reactivity, and guiding the synthesis and development of new isoquinolone-based therapeutic agents. The presented protocols and representative data serve as a foundational resource for scientists in the field of computational drug design.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural, vibrational and DFT studies on 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical Methods and Applications of Computational NMR [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-1(2H)-isoquinolone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 4-Chloro-1(2H)-isoquinolone. While not a widely studied compound in its own right, it represents a core structural motif within the broader class of isoquinolones, a group of heterocyclic compounds with significant and diverse biological activities. This document details the seminal synthesis, provides experimental protocols, and summarizes key physicochemical and spectroscopic data. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted isoquinolones.

Introduction and Historical Context

The isoquinolone scaffold is a prominent feature in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a chlorine atom at the 4-position of the 1(2H)-isoquinolone core creates a versatile intermediate for further chemical elaboration, making this compound a molecule of interest for synthetic and medicinal chemists.

The first reported synthesis of a closely related precursor, 1-amino-4-chloroisoquinoline, appears in a 1978 publication in the Journal of Heterocyclic Chemistry by G. M. Coppola. This work laid the foundation for accessing the 4-chloro-substituted isoquinoline ring system. The conversion of the 1-amino group to the 1-oxo functionality, a hydrolysis reaction, would lead to the title compound, this compound. This initial synthesis opened the door for the exploration of this particular substitution pattern on the isoquinolone core.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.60 g/mol | |

| CAS Number | 56241-09-9 | |

| Melting Point | 235-237 °C | |

| Boiling Point | 394.2 °C at 760 mmHg | Chem-Supply |

| Topological Polar Surface Area (TPSA) | 32.86 Ų | |

| logP | 2.1815 |

Key Synthetic Methodologies

The primary route to this compound involves the synthesis of a suitable precursor, such as 1-amino-4-chloroisoquinoline, followed by hydrolysis. The following sections detail the experimental protocols for these key transformations.

Synthesis of 1-Amino-4-chloroisoquinoline

The synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline was a pivotal step in accessing the 4-chloro-isoquinolone scaffold. A plausible synthetic pathway based on related literature is outlined below.

This procedure is based on the method described by G. M. Coppola in 1978.

-

Preparation of 1-Phenoxy-4-chloroisoquinoline:

-

To a solution of 1,4-dichloroisoquinoline in a suitable solvent (e.g., dry pyridine), add an equimolar amount of phenol.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a dilute base (e.g., 5% NaOH solution) and then with water.

-

Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenoxy-4-chloroisoquinoline.

-

Purify the product by recrystallization or column chromatography.

-

-

Amination to 1-Amino-4-chloroisoquinoline:

-

Heat the 1-phenoxy-4-chloroisoquinoline with a solution of ammonia in a sealed tube or an autoclave at a high temperature (e.g., 150-180 °C) for several hours.

-

After cooling, carefully open the reaction vessel and collect the solid product.

-

Wash the product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-amino-4-chloroisoquinoline.

-

Hydrolysis to this compound

The conversion of the 1-amino group to a hydroxyl group (which exists in the tautomeric keto form as the 1-oxo group) is a standard transformation in heterocyclic chemistry.

-

Diazotization:

-

Dissolve 1-amino-4-chloroisoquinoline in an aqueous solution of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Heat the solution containing the diazonium salt to boiling. Nitrogen gas will be evolved.

-

Continue heating until the evolution of gas ceases.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

-

Biological Activity and Potential Applications

While extensive pharmacological studies on this compound itself are limited in the public domain, the broader class of isoquinolone derivatives has been the subject of intense investigation in drug discovery. The presence of the chloro substituent at the 4-position provides a handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Derivatives of the isoquinolone core have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Many isoquinolone alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Antimicrobial and Antiviral Activity: The isoquinolone scaffold is found in several natural and synthetic compounds with activity against bacteria, fungi, and viruses.

-

Enzyme Inhibition: Substituted isoquinolones have been designed as inhibitors of various enzymes, playing a role in the development of targeted therapies.

The utility of this compound lies primarily in its role as a versatile intermediate for the synthesis of libraries of substituted isoquinolones for biological screening. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position.

Conclusion

This compound, while not a widely studied molecule in isolation, holds significance as a key intermediate in the synthesis of a diverse range of substituted isoquinolones. Its discovery, rooted in the foundational work on the synthesis of chloro-substituted isoquinolines in the late 1970s, has provided a valuable tool for medicinal chemists. The synthetic routes detailed in this guide offer a practical approach to accessing this compound, thereby enabling the exploration of the chemical space around the isoquinolone scaffold for the development of novel therapeutic agents. Further investigation into the biological activities of derivatives synthesized from this compound is a promising avenue for future research.

Methodological & Application

Synthesis of 4-Chloro-1(2H)-isoquinolone from 2-Halobenzonitriles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Chloro-1(2H)-isoquinolone, a valuable scaffold in medicinal chemistry, starting from readily available 2-halobenzonitriles. The synthesis is presented as a two-step process: first, the preparation of the parent 1(2H)-isoquinolone, followed by a regioselective chlorination at the C4 position.

Introduction

The isoquinolone core is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The targeted synthesis of specifically substituted isoquinolones is of significant interest in drug discovery and development. This protocol details a reliable and efficient pathway to this compound, a key intermediate for further chemical elaboration.

The synthesis commences with the formation of 3,4-unsubstituted isoquinolin-1(2H)-one from a 2-halobenzonitrile via a Suzuki cross-coupling reaction, followed by a platinum-catalyzed nitrile hydrolysis and cyclization. This intermediate is then subjected to a direct and site-selective chlorination at the C4 position using a Boc₂O-mediated dearomatization strategy.

Reaction Scheme

Application Notes and Protocols: Bischler-Napieralski Synthesis for Isoquinoline Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction has become indispensable in the synthesis of numerous natural products, particularly alkaloids, and is a key tool for medicinal chemists in the development of therapeutic agents.[1][3] The resulting 3,4-dihydroisoquinoline core is a privileged scaffold found in compounds with a wide range of biological activities.[3] These dihydroisoquinolines can be readily oxidized to form the corresponding aromatic isoquinolines.[4][5]

This document provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic details, a comparison of reaction conditions, detailed experimental protocols, and troubleshooting guidance.

Reaction Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds by cyclizing a β-arylethylamide in the presence of a condensing agent under acidic conditions.[3][6] The reaction is most effective when the aromatic ring contains electron-donating groups, which enhances its nucleophilicity for the cyclization step.[2][4] Two primary mechanistic pathways are generally proposed, with the prevailing mechanism often depending on the specific reaction conditions employed.[1][4]

-

Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): The amide's carbonyl oxygen attacks the condensing agent (e.g., POCl₃), forming a reactive intermediate. This is followed by an intramolecular electrophilic attack from the electron-rich aromatic ring to achieve cyclization. Subsequent elimination leads to the 3,4-dihydroisoquinoline product.[1][3]

-

Mechanism II (Nitrilium Ion Intermediate): In this pathway, the condensing agent facilitates the elimination of the carbonyl oxygen prior to cyclization, forming a highly electrophilic nitrilium ion intermediate. The aromatic ring then attacks this intermediate to complete the cyclization.[1][4][7] This mechanism is supported by the occasional formation of styrene derivatives as side products via a retro-Ritter reaction.[6][7]

Caption: Competing mechanistic pathways in the Bischler-Napieralski reaction.

Data Presentation: Reaction Conditions

The choice of condensing agent and reaction temperature is critical for the success of the Bischler-Napieralski synthesis. The conditions vary significantly depending on the reactivity of the β-arylethylamide substrate, particularly the electronic nature of the aromatic ring.

Table 1: Comparison of Common Condensing Agents and Conditions

| Condensing Agent | Other Reagents/Solvents | Typical Temperature | Remarks | Citations |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Toluene, Xylene, Acetonitrile, DCM | Reflux (80-140°C) | The most common and versatile agent. Can be used in excess as both reagent and solvent.[1][7] | [1][7][8] |

| Phosphorus pentoxide (P₂O₅) | POCl₃, Toluene | Reflux | Often used for less reactive substrates (lacking electron-donating groups on the aryl ring).[1][7] | [1][7] |

| Triflic anhydride (Tf₂O) | 2-chloropyridine, DCM | -20°C to Room Temp | A modern, milder alternative suitable for sensitive substrates that cannot tolerate high temperatures.[1][2][8] | [1][2][8] |

| Polyphosphoric acid (PPA) | None | High Temp (e.g., 100°C) | Acts as both catalyst and solvent. Effective but can be difficult to work with.[1][2] | [1][2] |

| Tin(IV) chloride (SnCl₄) | - | Varies | Used with some phenethylamides. | [1] |

| Boron trifluoride etherate (BF₃·OEt₂) | - | Varies | Used with some phenethylamides. |[1] |

Experimental Protocols

The following protocols provide detailed methodologies for performing the Bischler-Napieralski synthesis under both classical and milder conditions.

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method applicable to a wide range of substrates.[8]

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (1.0 equivalent).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of substrate).[8]

-

Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equivalents) dropwise to the solution.[8] The addition may be exothermic and can be controlled using an ice bath.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is often complete within 2-4 hours.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[8] Caution: Quenching is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[4][8]

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modified procedure is advantageous for substrates that are sensitive to the high temperatures and harsh acidity of the classical method.[8]

-

Reaction Setup: Dissolve the β-arylethylamide substrate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as 2-chloropyridine (2.0 equivalents).[8]

-

Reagent Addition: Cool the mixture to a low temperature (e.g., -20°C) using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.[8]

-

Reaction: Allow the reaction to stir at a low temperature and then warm slowly to 0°C or room temperature, monitoring its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is worked up by quenching with a basic solution (e.g., saturated NaHCO₃), followed by extraction, drying, and purification as described in Protocol 1.[8]

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Troubleshooting Guide

Even with established protocols, challenges can arise. The following table outlines common issues and potential solutions.

Table 2: Troubleshooting the Bischler-Napieralski Synthesis

| Problem | Potential Cause(s) | Suggested Solution(s) | Citation |

|---|---|---|---|

| No or Low Conversion | Insufficiently activated aromatic ring. | Use a stronger condensing agent (e.g., P₂O₅ in POCl₃) and higher temperatures (e.g., refluxing xylene). | [7] |

| Reagents are not anhydrous. | Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents. | [8] | |

| Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor reaction progress closely. | [7] | |

| Formation of Tar/Polymerization | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature. Stop the reaction as soon as the starting material is consumed. | [8] |